molecular formula C11H15N B2673589 1-ethyl-4-methyl-2,3-dihydro-1H-indole CAS No. 86911-83-3

1-ethyl-4-methyl-2,3-dihydro-1H-indole

Cat. No.: B2673589
CAS No.: 86911-83-3
M. Wt: 161.248
InChI Key: PIUPIJIOTOXLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-methyl-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-methyl-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of 1-ethyl-4-methylindole. This process requires specific catalysts and high-pressure conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can yield fully saturated indole derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of fully saturated indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1-Ethyl-4-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

    1-Ethyl-2,3-dihydro-1H-indole: Lacks the methyl group at the 4-position.

    4-Methyl-2,3-dihydro-1H-indole: Lacks the ethyl group at the nitrogen atom.

    1-Methyl-2,3-dihydro-1H-indole: Has a methyl group instead of an ethyl group at the nitrogen atom.

Uniqueness: 1-Ethyl-4-methyl-2,3-dihydro-1H-indole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its analogs.

Properties

IUPAC Name

1-ethyl-4-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-3-12-8-7-10-9(2)5-4-6-11(10)12/h4-6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUPIJIOTOXLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86911-83-3
Record name 1-Ethyl-4-methyl-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.